An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine
An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butylazetidin-3-amine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 3-position. This unique structural arrangement imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. The strained azetidine ring offers a distinct three-dimensional scaffold, while the primary amine provides a reactive handle for further functionalization, making it an attractive component for the design of novel therapeutic agents and complex organic molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 1-tert-butylazetidin-3-amine, tailored for a technical audience.
Core Chemical Properties
While extensive experimental data for 1-tert-butylazetidin-3-amine is not widely published in publicly available literature, its fundamental properties can be summarized from supplier information and general chemical principles.
| Property | Value | Reference |
| CAS Number | 18713-70-7 | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Not explicitly available |
Synthesis and Reactivity
Synthesis
The synthesis of 1-tert-butylazetidin-3-amine is not commonly detailed in readily accessible literature. However, general synthetic strategies for substituted azetidines can be inferred. A plausible synthetic route could involve the initial formation of the N-tert-butyl azetidine ring, followed by the introduction of the amine functionality at the 3-position.
A conceptual synthetic workflow is outlined below:
Caption: Conceptual synthetic workflow for 1-tert-butylazetidin-3-amine.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of 1-tert-butylazetidin-3-amine is not available in the searched literature. However, a general procedure for the reductive amination of a ketone to a primary amine, a key step in the proposed synthesis, is provided for illustrative purposes.
General Protocol for Reductive Amination:
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Imine Formation: The ketone precursor (1-tert-butylazetidin-3-one) is dissolved in a suitable solvent (e.g., methanol, ethanol). An excess of ammonia or an ammonium salt (e.g., ammonium acetate) is added. The reaction mixture is stirred, often with the removal of water, to drive the equilibrium towards the formation of the corresponding imine.
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Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is carefully added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete.
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Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as distillation or column chromatography to yield the desired primary amine.
Reactivity
The reactivity of 1-tert-butylazetidin-3-amine is dictated by two primary features: the nucleophilic primary amine and the strained azetidine ring.
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Reactions of the Primary Amine: The primary amine group is a key site for a wide range of chemical transformations, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
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Ring Strain of the Azetidine: The four-membered azetidine ring possesses significant ring strain, which can influence its reactivity. While more stable than the corresponding three-membered aziridine ring, the azetidine ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. The bulky tert-butyl group on the nitrogen atom may provide some steric hindrance, potentially influencing the regioselectivity of such reactions.
Spectroscopic Data
While specific spectra for 1-tert-butylazetidin-3-amine are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and general principles of spectroscopy for amines.
Expected Spectroscopic Features:
| Spectroscopy | Expected Features |
| ¹H NMR | - Signals corresponding to the tert-butyl protons (a singlet, likely around 1.0-1.5 ppm).- Signals for the azetidine ring protons (likely complex multiplets in the 2.5-4.0 ppm region).- A broad singlet for the NH₂ protons, the chemical shift of which would be concentration and solvent dependent. |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- Signals for the carbons of the azetidine ring, with the carbon bearing the amine group expected at a different chemical shift than the other two. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.- N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.- C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (128.22 g/mol ).- Fragmentation patterns characteristic of amines, such as alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen). A prominent fragment would be expected from the loss of a methyl group from the tert-butyl substituent. |
Biological Activity and Applications
Specific biological activities for 1-tert-butylazetidin-3-amine have not been reported in the reviewed literature. However, the azetidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Substituted azetidines are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.
The presence of the primary amine in 1-tert-butylazetidin-3-amine makes it a versatile starting material for the synthesis of compound libraries for drug discovery screening. Its rigid, three-dimensional structure can be exploited to probe the binding pockets of biological targets.
Safety and Handling
A specific safety data sheet (SDS) for 1-tert-butylazetidin-3-amine was not found. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.
Conclusion
1-tert-butylazetidin-3-amine is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its physicochemical properties and reactivity are limited in the public domain, its structural features suggest a wide range of possible applications. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new chemical entities with therapeutic value. The information provided in this guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their work.
